

A Comprehensive Technical Guide to 2-Methylpyrrolidine

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Compound of Interest

Compound Name: 2-Methylpyrrolidine

Cat. No.: B1204830

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Abstract

2-Methylpyrrolidine, a chiral secondary amine, is a versatile building block of significant interest in organic synthesis and pharmaceutical development. Its unique structural features make it a valuable component in the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.^{[1][2]} This technical guide provides an in-depth overview of the core characteristics of **2-methylpyrrolidine**, including its physicochemical properties, synthesis methodologies, and key applications. Detailed experimental protocols and safety information are also presented to support its practical application in a research and development setting.

Physicochemical Properties

2-Methylpyrrolidine is a colorless to light yellow liquid with a characteristic amine-like odor.^[3] ^[4] It is a chiral molecule and exists as two enantiomers, (R)-(-)-**2-methylpyrrolidine** and (S)-(+)-**2-methylpyrrolidine**. The physical and chemical properties can vary slightly between the racemic mixture and the individual enantiomers.

Table 1: General Physicochemical Properties of **2-Methylpyrrolidine**

Property	Value	Reference
Molecular Formula	C ₅ H ₁₁ N	[5]
Molecular Weight	85.15 g/mol	[5][6]
Appearance	Clear colorless to light yellow liquid	[3]
Odor	Amine-like	[4]

Table 2: Physical Properties of Racemic and Enantiomeric **2-Methylpyrrolidine**

Property	Racemic (CAS: 765-38-8)	(S)-(+)-2-Methylpyrrolidine (CAS: 59335-84-1)	(R)-(-)-2-Methylpyrrolidine (CAS: 41720-98-3)	Reference
Boiling Point	97-99 °C/744 mmHg	97-99 °C	Not specified	[5][6]
Density	0.834 g/mL at 25 °C	0.834 g/mL at 25 °C	0.842 g/mL at 25 °C	[6]
Refractive Index (n _{20/D})	1.437	1.4354	1.4353	[6]
Optical Activity ([α] _{20/D})	Not applicable	+19°, c = 5 in methanol	Not specified	[6]
Flash Point	3 °C (closed cup)	7.2 °C (closed cup)	Not specified	[6]

Table 3: Thermodynamic Properties of **2-Methylpyrrolidine**

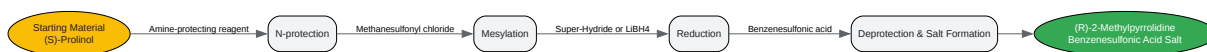
Property	Value	Unit	Reference
Standard Gibbs free energy of formation ($\Delta_f G^\circ$)	115.48	kJ/mol	[7]
Enthalpy of formation at standard conditions ($\Delta_f H^\circ_{\text{gas}}$)	-48.24	kJ/mol	[7]
Enthalpy of fusion at standard conditions ($\Delta_{\text{fus}} H^\circ$)	12.23	kJ/mol	[7]
Enthalpy of vaporization at standard conditions ($\Delta_{\text{vap}} H^\circ$)	33.74	kJ/mol	[7]
Normal Boiling Point Temperature (T_{boil})	377.63	K	[7]
Normal melting (fusion) point (T_{fus})	262.04	K	[7]

Synthesis of 2-Methylpyrrolidine

The synthesis of **2-methylpyrrolidine** can be achieved through various routes, including the catalytic hydrogenation of pyrroline precursors and nucleophilic substitution reactions.[2] For enantiomerically pure forms, chiral resolution of the racemate or asymmetric synthesis from chiral starting materials are common strategies.[2][8]

A notable and efficient method for preparing kilogram quantities of (R)-**2-methylpyrrolidine** with high optical purity involves a four-step synthesis starting from readily available materials.[8][9]

Logical Workflow for the Synthesis of (R)-2-Methylpyrrolidine



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Caption: High-level workflow for the synthesis of **(R)-2-Methylpyrrolidine**.

Experimental Protocols

Protocol 1: Synthesis of **(R)-2-Methylpyrrolidine** Benzenesulfonic Acid Salt[8][9]

This protocol outlines a four-step synthesis to produce **(R)-2-methylpyrrolidine** with high yield and optical purity.[8][9]

Step 1: N-Boc Protection of (S)-Prolinol

- (S)-Prolinol is reacted with an amine-protecting reagent, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base to yield N-Boc-(S)-prolinol.

Step 2: Mesylation of N-Boc-(S)-Prolinol

- To a solution of N-Boc-(S)-prolinol in a suitable solvent like methyl tert-butyl ether (MTBE), 4-dimethylaminopyridine (DMAP) and triethylamine are added.
- The mixture is cooled, and a solution of methanesulfonyl chloride in MTBE is added dropwise while maintaining a low temperature.
- The resulting product is 2-(S)-Methanesulfonyloxymethylpyrrolidine-1-carboxylic acid tert-butyl ester.

Step 3: Reduction of the Mesylate

- The mesylate is reduced to the corresponding N-Boc-**2-methylpyrrolidine**.
- This can be achieved by treating the mesylate with Super-Hydride® (lithium triethylborohydride) in tetrahydrofuran (THF) at room temperature.[8][9]

- Alternatively, reduction with lithium borohydride (LiBH_4) in MTBE can be used.[8][9]

Step 4: Deprotection and Salt Formation

- The N-Boc- (R)-**2-methylpyrrolidine** is deprotected and converted to its benzenesulfonic acid salt.
- A solution of benzenesulfonic acid in MTBE is added to a solution of N-Boc-(R)-**2-methylpyrrolidine** in MTBE.
- The product, (R)-**2-Methylpyrrolidine** benzenesulfonic acid salt, crystallizes and is isolated by filtration.[8][9]

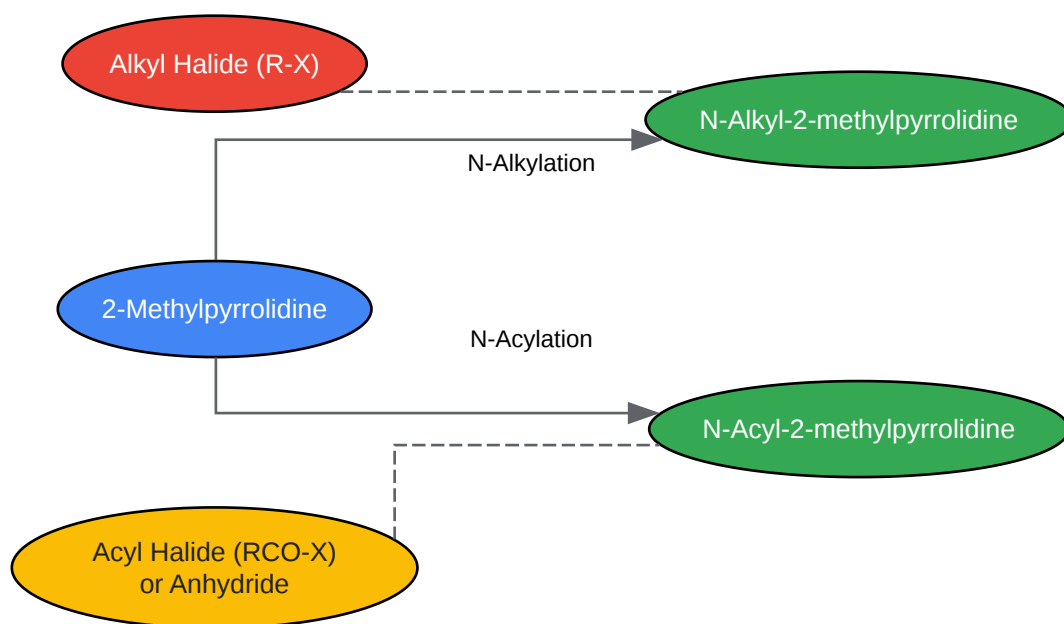
Chemical Reactions and Applications

2-Methylpyrrolidine and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1] Its chiral nature makes it a valuable building block in asymmetric synthesis, where it can be used to introduce stereocenters with high selectivity.[2][10]

Key Applications:

- **Pharmaceutical Synthesis:** It serves as a starting material for the preparation of H_3 receptor ligands and other biologically active compounds.[10][11]
- **Organic Synthesis:** It acts as a versatile building block for the creation of complex molecules used in agrochemicals and fine chemicals.[1]
- **Asymmetric Catalysis:** The enantiopure forms are employed as chiral ligands in asymmetric catalysis to produce enantiomerically pure compounds.[10]

Reaction Pathway: General N-Alkylation and N-Acylation



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Caption: General reaction pathways for **2-Methylpyrrolidine**.

Safety and Handling

2-Methylpyrrolidine is a flammable liquid and is harmful if swallowed. It causes severe skin burns and eye damage.[6][12] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this chemical.
[6]

Table 4: Hazard Information for **2-Methylpyrrolidine**

Hazard Statement	GHS Classification	Precautionary Statements	Reference
H225: Highly flammable liquid and vapor	Flammable Liquid, Category 2	P210, P233	[6][12]
H302: Harmful if swallowed	Acute Toxicity, Oral, Category 4	P301 + P312	[6][12]
H314: Causes severe skin burns and eye damage	Skin Corrosion, Category 1B; Serious Eye Damage, Category 1	P280, P303 + P361 + P353, P305 + P351 + P338	[6][12]

Store in a cool, dry, well-ventilated area away from sources of ignition.[6]

Spectroscopic Data

While a comprehensive, publicly available database of all spectroscopic data is not consolidated in a single source, typical spectral characteristics can be inferred from its structure.

- ¹H NMR: Protons on the pyrrolidine ring and the methyl group will show characteristic chemical shifts and splitting patterns.
- ¹³C NMR: Five distinct signals are expected, corresponding to the five carbon atoms in the molecule.[9]
- IR Spectroscopy: Characteristic peaks for N-H stretching (for the secondary amine), C-H stretching of the alkyl groups, and C-N stretching are expected.
- Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 85.[13]

Conclusion

2-Methylpyrrolidine is a fundamentally important chiral building block with significant applications in the pharmaceutical and chemical industries. Its well-defined physicochemical

properties and the availability of efficient synthetic routes to its enantiomerically pure forms make it an invaluable tool for the development of novel chemical entities. Proper understanding of its characteristics, synthesis, and handling is crucial for its effective and safe utilization in research and development.

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